molecular formula C10H7FN2O2 B2686423 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 1250543-88-4

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2686423
CAS No.: 1250543-88-4
M. Wt: 206.176
InChI Key: PTRVJWBNHWVNEX-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid” is a complex organic compound. The name suggests it contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The compound also has a carboxylic acid group (-COOH), and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Fluorophenylacetic acid have been synthesized from N-nitroso-2-fluorophenylglycines . Another compound, 1-(2-Fluorophenyl)pyrazoles, was synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have utilized the imidazole framework for the synthesis of compounds with promising biological activities. For example, a series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for their antiproliferative effects against breast cancer cell lines, demonstrating the potential for developing effective cancer therapeutics (Karthikeyan et al., 2017). This highlights the role of imidazole derivatives in medicinal chemistry, particularly in the search for new anticancer agents.

Metal-Organic Frameworks (MOFs)

Imidazole-based ligands have been employed to construct coordination polymers and metal-organic frameworks (MOFs), showcasing their versatility in forming structures with potential applications in catalysis, gas storage, and separation. For instance, a study reported the synthesis of three-dimensional polymers with unique “H-shape” channels using imidazole-based multi-carboxylate ligands, demonstrating the ligands' strong coordination abilities and potential for creating porous materials (Guo et al., 2013).

Chemical Synthesis and Functionalization

Imidazole derivatives have been explored for their potential in chemical synthesis and functionalization reactions. An efficient one-step route to 2-fluoroalkylbenzimidazoles and -benzothiazoles via the condensation of fluorinated carboxylic acids illustrates the applicability of imidazole compounds in synthesizing fluorinated heterocycles, which are valuable in pharmaceuticals and agrochemicals (René et al., 2013).

Luminescence Sensing

The structural flexibility of imidazole-based frameworks has been harnessed for luminescence sensing applications. Lanthanide(III)-organic frameworks synthesized from dimethylphenyl imidazole dicarboxylate-based ligands showed selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors (Shi et al., 2015).

Properties

IUPAC Name

1-(2-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRVJWBNHWVNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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